molecular formula C16H18N2O2S2 B2926307 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)nicotinamide CAS No. 1396868-34-0

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)nicotinamide

Cat. No. B2926307
M. Wt: 334.45
InChI Key: FZSSKPRFKCAFBB-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)nicotinamide, also known as CHS-828, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have anti-tumor properties and has been investigated for its use in cancer therapy. In

Scientific Research Applications

Corrosion Inhibition

Nicotinamide derivatives have been studied for their corrosion inhibition effects on metals. For instance, a study on the corrosion inhibition effect and adsorption behavior of nicotinamide derivatives on mild steel in hydrochloric acid solution found that these compounds effectively prevent metal corrosion, with their efficiency increasing with concentration. This suggests potential industrial applications in protecting metal surfaces and structures from corrosive environments (Chakravarthy, Mohana, & Kumar, 2014).

Drug Metabolism and Pharmacokinetics

Nicotinamide and its derivatives have been explored for their effects on drug metabolism. Research indicates that nicotinamide can influence the metabolism of certain drugs by altering enzymatic activities within the liver. This can have implications for the design and development of new therapeutic agents, potentially improving their efficacy and safety profiles (Sasame & Gillette, 1970).

Enhanced Solubility and Drug Formulation

The ability of nicotinamide to act as a solubility enhancer for poorly water-soluble drugs has been demonstrated. This property is particularly valuable in pharmaceutical formulation, where increasing the solubility of active pharmaceutical ingredients is crucial for achieving desired therapeutic effects. For example, nicotinamide's interaction with parabens has shown to significantly affect their solubility and permeation, which could be leveraged to optimize drug formulations (Nicoli et al., 2008).

Synthetic Chemistry and Material Science

The synthesis and functionalization of nicotinamide derivatives are of interest in both synthetic chemistry and materials science. These compounds can serve as intermediates in the synthesis of complex molecules or as components in material science applications. For instance, the synthesis of nevirapine, an anti-infective agent, from a nicotinamide derivative illustrates the role of these compounds in pharmaceutical manufacturing (Hu Yong-an, 2012).

Biological Studies and Therapeutics

Nicotinamide derivatives have been investigated for their biological activities, including antimicrobial and antioxidant properties. Some synthesized compounds have shown promising results in vitro for their antimicrobial and antioxidant activities, indicating potential for the development of new therapeutic agents or preservatives (Raghavendra et al., 2016).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-21-15-12(4-2-8-17-15)14(19)18-10-16(20,11-6-7-11)13-5-3-9-22-13/h2-5,8-9,11,20H,6-7,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSSKPRFKCAFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)nicotinamide

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